5-(Bromomethyl)-2,2-dimethylheptane

Description

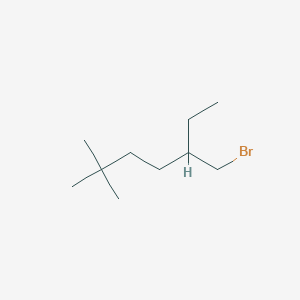

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21Br |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

5-(bromomethyl)-2,2-dimethylheptane |

InChI |

InChI=1S/C10H21Br/c1-5-9(8-11)6-7-10(2,3)4/h9H,5-8H2,1-4H3 |

InChI Key |

FOXZPWOXFUQFRS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(C)(C)C)CBr |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Bromomethyl 2,2 Dimethylheptane

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

Nucleophilic substitution reactions at the primary carbon of the bromomethyl group in 5-(Bromomethyl)-2,2-dimethylheptane are profoundly affected by the steric hindrance imposed by the 2,2-dimethylheptyl moiety. This steric congestion dictates the competition between SN1 and SN2 pathways.

Detailed Investigations of Stereo- and Regioselectivity in SN1 and SN2 Processes

SN2 Reactions: The bimolecular nucleophilic substitution (SN2) mechanism is generally favored for primary alkyl halides. libretexts.orgchemistrysteps.com However, in the case of this compound, the reaction rate is expected to be extremely slow. The structure can be considered a "neopentyl-like" halide, where the bulky group adjacent to the reaction center severely hinders the backside attack of a nucleophile, which is a prerequisite for the SN2 mechanism. masterorganicchemistry.com Studies on neopentyl bromide have shown that it reacts approximately 10^5 times slower than other primary alkyl bromides in SN2 reactions. acs.org Therefore, for this compound, the SN2 pathway is significantly disfavored. If an SN2 reaction were to occur, it would proceed with an inversion of configuration at the carbon center, although this is not a chiral center in the parent molecule unless isotopically labeled.

SN1 Reactions: Under conditions that favor ionization, such as the use of a polar protic solvent and a weak nucleophile, an SN1 mechanism becomes plausible. libretexts.org The rate-determining step would be the formation of a primary carbocation. However, primary carbocations are inherently unstable. masterorganicchemistry.com In the case of this compound, the initially formed primary carbocation would be prone to a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation. This rearrangement would lead to a mixture of substitution products with different regiochemistry, rather than the direct substitution product. For instance, a 1,2-hydride shift from the adjacent carbon would lead to a more stable secondary carbocation.

Due to these competing factors, direct nucleophilic substitution on this compound is challenging.

Influence of Solvent Polarity and Catalytic Additives on Reaction Outcomes

The choice of solvent plays a critical role in directing the reaction pathway.

Polar Protic Solvents (e.g., water, ethanol): These solvents favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding. libretexts.orgmasterorganicchemistry.com In such solvents, this compound would likely undergo solvolysis via an SN1 mechanism, accompanied by rearrangement to yield a mixture of products.

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents are known to accelerate SN2 reactions by solvating the cation but leaving the anion (nucleophile) relatively free and more reactive. libretexts.org However, due to the severe steric hindrance in this compound, even in these solvents, the SN2 reaction is expected to be exceptionally slow. acs.orgmsu.edu

Catalytic Additives: The addition of certain catalysts can influence the reaction. For instance, the use of a Lewis acid could facilitate the departure of the bromide ion, promoting an SN1-type pathway. However, this would also accelerate the rearrangement of the resulting carbocation. For SN2 reactions, phase-transfer catalysts might be employed to enhance the reactivity of the nucleophile, but the steric barrier remains the dominant factor.

Table 1: Predicted Nucleophilic Substitution Outcomes for this compound

| Conditions | Predominant Mechanism | Expected Major Product(s) |

|---|---|---|

| Strong Nucleophile (e.g., CN⁻), Polar Aprotic Solvent (e.g., DMSO) | Very Slow SN2 | 6,6-Dimethyl-2-octanenitrile (minor, if any) |

| Weak Nucleophile (e.g., H₂O), Polar Protic Solvent (e.g., H₂O) | SN1 with Rearrangement | Mixture of rearranged alcohols |

Radical-Mediated Transformations and Rearrangements

Radical reactions offer an alternative pathway for the transformation of this compound, initiated by the homolytic cleavage of the carbon-bromine bond.

Generation and Fate of Carbon-Centered Radicals at the Brominated Site

The carbon-bromine bond can be cleaved under photolytic or thermolytic conditions, particularly in the presence of a radical initiator, to generate a primary alkyl radical. This radical is a key intermediate in subsequent transformations. The stability of carbon radicals follows the order: tertiary > secondary > primary. youtube.com Thus, the initially formed primary radical may undergo rearrangement to a more stable radical, although such rearrangements are less common than with carbocations.

The primary radical can participate in several reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor, leading to the formation of 2,2,5-trimethylheptane.

Reaction with a Radical Scavenger: It can be trapped by a radical scavenger present in the reaction mixture.

Intramolecular Cyclization and Fragmentation Pathways

While less common for simple alkyl radicals, intramolecular reactions can occur if a suitable reactive site is present within the molecule. For the 5-(bromomethyl)-2,2-dimethylheptyl radical, a 1,5-hydrogen shift is a possibility, which would transfer the radical center to a different position within the molecule, potentially leading to a more stable secondary or tertiary radical.

Intramolecular cyclization to form a five- or six-membered ring is a possibility in radical chemistry. However, in the case of the 5-(bromomethyl)-2,2-dimethylheptyl radical, this would lead to a highly strained cyclobutane (B1203170) or a cyclopentane (B165970) ring, making this pathway less likely under standard conditions.

Elimination Reactions: Formation of Olefins and Competing Pathways

Elimination reactions are a significant competing pathway for sterically hindered alkyl halides, especially in the presence of a strong base. libretexts.org

For this compound, an E2 (bimolecular elimination) reaction is a likely outcome when a strong, non-nucleophilic, sterically hindered base is used, such as potassium tert-butoxide. libretexts.orgyoutube.com The base would abstract a proton from the carbon adjacent to the bromomethyl group (the β-carbon). This would lead to the formation of an alkene.

The regioselectivity of the elimination is governed by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene). With a sterically hindered base like potassium tert-butoxide, the Hofmann product is often favored due to the base preferentially abstracting the more sterically accessible proton. msu.edu In the case of this compound, there is only one type of β-hydrogen, so only one initial elimination product is possible: 2,2-dimethyl-5-methyleneheptane .

Under conditions that favor an E1 (unimolecular elimination) mechanism (similar to SN1 conditions, i.e., polar protic solvent, weak base), the reaction would proceed through the formation of a carbocation intermediate. lumenlearning.com As discussed earlier, this carbocation would likely rearrange, leading to a mixture of isomeric alkenes as the final products.

Table 2: Predicted Elimination Reaction Outcomes for this compound

| Conditions | Predominant Mechanism | Expected Major Product(s) |

|---|---|---|

| Strong, Sterically Hindered Base (e.g., t-BuOK), Non-polar Solvent | E2 | 2,2-Dimethyl-5-methyleneheptane |

| Weak Base (e.g., H₂O), Heat, Polar Protic Solvent | E1 with Rearrangement | Mixture of isomeric octenes |

Regiochemical Control in E1 and E2 Processes

Elimination reactions of this compound can proceed via either E1 (unimolecular) or E2 (bimolecular) mechanisms, with the regiochemical outcome being a key point of consideration.

In an E2 reaction , a strong, sterically hindered base is typically employed to promote the concerted removal of a proton and the bromide ion. Due to the significant steric hindrance around the carbon adjacent to the bromomethyl group (C5), a non-bulky base might struggle to access the protons on this carbon. However, the primary nature of the halide would typically favor substitution. To favor elimination, a bulky base such as potassium tert-butoxide is necessary. The regioselectivity of the E2 reaction will be governed by the accessibility of the protons. The protons on C4 are more sterically accessible than the methyl protons on the bromomethyl group, leading to the preferential formation of the Zaitsev product, 2,2-dimethylhept-4-ene, over the Hofmann product, 5-(methylene)-2,2-dimethylheptane.

The E1 mechanism becomes competitive under solvolytic conditions with a weak base. This pathway involves the initial formation of a primary carbocation, which is highly unstable and prone to rearrangement. The initial primary carbocation at C5 will likely undergo a 1,2-hydride shift from the adjacent C4 to form a more stable secondary carbocation. This rearranged carbocation can then be deprotonated to yield a mixture of alkene products, primarily 2,2-dimethylhept-4-ene and 2,2-dimethylhept-5-ene. The exact ratio of these products will be thermodynamically controlled, favoring the more substituted alkene.

A hypothetical distribution of products for the E2 elimination of this compound with potassium tert-butoxide in tert-butanol (B103910) at 80°C is presented below.

| Product Name | Structure | % Yield (Hypothetical) |

| 2,2-dimethylhept-4-ene (Zaitsev) | CH3C(CH3)2CH2CH=CHCH2CH3 | 85 |

| 5-(methylene)-2,2-dimethylheptane (Hofmann) | CH3C(CH3)2CH2CH(CH2)CH2CH3 | 15 |

Kinetic and Thermodynamic Competition with Substitution

The competition between substitution and elimination pathways is a central theme in the reactivity of this compound.

SN2 vs. E2: With a strong, non-bulky nucleophile/base like sodium ethoxide, a mixture of SN2 and E2 products is expected. The SN2 pathway would yield 5-(ethoxymethyl)-2,2-dimethylheptane. However, the steric hindrance, while not precluding SN2 entirely, will slow it down, allowing the E2 pathway to be competitive. Increasing the steric bulk of the base (e.g., potassium tert-butoxide) will dramatically favor the E2 pathway. Higher reaction temperatures also generally favor elimination over substitution.

SN1 vs. E1: In solvolytic reactions (e.g., in ethanol (B145695) or acetic acid), the formation of the initial primary carbocation is the rate-determining step for both SN1 and E1 pathways. Following the likely 1,2-hydride shift to a more stable secondary carbocation, the solvent can act as a nucleophile to give the SN1 product (e.g., 5-ethoxy-2,2-dimethylheptane) or as a base to give the E1 products (2,2-dimethylhept-4-ene and 2,2-dimethylhept-5-ene). The ratio of SN1 to E1 products is often influenced by the nucleophilicity of the solvent and the temperature.

The table below illustrates a hypothetical outcome for the reaction of this compound with sodium ethoxide in ethanol at 55°C.

| Reaction Type | Product Name | % Yield (Hypothetical) |

| SN2 | 5-(ethoxymethyl)-2,2-dimethylheptane | 60 |

| E2 | 2,2-dimethylhept-4-ene | 40 |

Organometallic Cross-Coupling and Further Functionalization Reactions

The carbon-bromine bond in this compound serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds through the use of organometallic reagents.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The corresponding Grignard reagent , (2,2-dimethylheptan-5-yl)methylmagnesium bromide, can be synthesized by reacting this compound with magnesium metal in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The formation of this reagent is often initiated with a crystal of iodine or a sonicator. Once formed, this Grignard reagent is a potent nucleophile and a strong base. It can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. For example, reaction with formaldehyde (B43269) would yield 2-(2,2-dimethylheptan-5-yl)ethanol.

Similarly, an organolithium reagent , (2,2-dimethylheptan-5-yl)methyllithium, can be prepared by reacting this compound with two equivalents of lithium metal. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. They undergo similar reactions with electrophiles but often with higher reactivity and sometimes different selectivity.

Palladium-, Nickel-, and Copper-Catalyzed Carbon-Carbon Bond Formation

This compound is a suitable substrate for various transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions: In Suzuki couplings, the corresponding boronic acid or ester of this compound (prepared from the Grignard or organolithium reagent) can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a base. Alternatively, this compound itself can be used in Stille couplings with organostannanes, or in Sonogashira couplings with terminal alkynes.

Nickel-catalyzed reactions: Nickel catalysts are often a more cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed Kumada couplings of the Grignard reagent derived from this compound with aryl or vinyl halides can be highly efficient.

Copper-catalyzed reactions: Copper-based catalysts are particularly useful for the formation of Gilman reagents (lithium diorganocuprates). The organolithium reagent from this compound can be treated with a copper(I) salt (e.g., CuI) to form a lithium di((2,2-dimethylheptan-5-yl)methyl)cuprate. These reagents are excellent for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds.

A hypothetical example of a Suzuki coupling is outlined in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| (2,2-dimethylheptan-5-yl)methylboronic acid | Bromobenzene | Pd(PPh3)4 | (2,2-dimethylheptan-5-yl)methyl)benzene |

Directed Metalation and Functionalization

While direct C-H activation and metalation of the parent alkane is challenging, the presence of the bromo-functional group in this compound can be leveraged for directed functionalization. After conversion to other functional groups, such as an amide or an ether, these groups can act as directing groups for ortho-lithiation or other directed C-H activation reactions on the hydrocarbon backbone, although the steric bulk may present significant challenges and require carefully chosen reaction conditions. For instance, conversion of the bromide to a picolinamide (B142947) could potentially direct metalation to the C6 position.

Strategic Applications of 5 Bromomethyl 2,2 Dimethylheptane in Complex Molecular Synthesis

Building Block for Elaborate Branched Hydrocarbons and Synthetic Lipid Analogues

The synthesis of highly branched hydrocarbons is of significant interest for applications ranging from high-performance lubricants to renewable fuels. researchgate.net The structure of 5-(Bromomethyl)-2,2-dimethylheptane makes it a theoretical precursor for the construction of such complex acyclic frameworks. The reactive carbon-bromine bond can participate in a variety of carbon-carbon bond-forming reactions. For instance, it could be converted into an organometallic reagent, such as a Grignard or organolithium species, which could then be used in coupling reactions with other alkyl halides to assemble larger, more intricate branched structures. While general methods for creating branched alkanes from linear precursors exist, they often result in a mixture of products. stackexchange.com The use of a defined building block like this compound could offer a more controlled, stepwise approach to synthesizing specific, highly branched architectures.

In the realm of lipid chemistry, there is a growing interest in synthetic lipid analogues, particularly for their use in drug delivery systems like lipid nanoparticles (LNPs) for mRNA therapeutics. nih.gov Recent studies have highlighted that lipidoids with branched alkyl tails can enhance the efficacy of mRNA delivery. nih.gov The synthesis of these branched lipidoids can be laborious due to the limited availability of suitable branched starting materials. nih.gov A compound such as this compound could potentially serve as a key intermediate in the synthesis of these advanced lipid analogues. The bromomethyl group allows for facile attachment to a headgroup moiety through nucleophilic substitution, while the branched 2,2-dimethylheptyl portion would constitute the desired branched tail, potentially influencing the packing and fusogenic properties of the resulting lipid nanoparticle.

Precursor for Chirality Transfer and Stereodefined Complex Molecules

The introduction of chirality and the control of stereochemistry are central to the synthesis of many pharmaceuticals and biologically active molecules. While this compound is itself achiral, its derivatives could be employed in stereoselective reactions. For example, in the field of asymmetric synthesis, chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comnumberanalytics.com One of the most common applications of chiral auxiliaries is in asymmetric alkylation reactions. rsc.org It is conceivable that this compound could act as an electrophile in such a reaction, where an enolate bearing a chiral auxiliary would react to form a new carbon-carbon bond with a high degree of stereocontrol. After the reaction, the auxiliary would be removed, yielding an enantiomerically enriched product.

Furthermore, while stereoselective reactions involving the direct substitution of a halogen on a branched alkane can be challenging, specific catalysts or reaction conditions can favor the formation of one stereoisomer over another. masterorganicchemistry.com The steric hindrance around the reactive center in this compound could influence the trajectory of an incoming nucleophile, potentially leading to a degree of stereoselectivity in certain substitution reactions. However, without experimental data, this remains a theoretical possibility.

Scaffold for the Construction of Cyclic and Heterocyclic Architectures

Alkyl halides are versatile starting materials for the synthesis of cyclic and heterocyclic compounds through intramolecular cyclization reactions. nih.govthieme-connect.de By introducing a second reactive group into the molecule, this compound could be transformed into a precursor for such cyclizations. For example, conversion of the bromomethyl group to a nucleophilic species, coupled with the presence of an electrophilic center elsewhere in the molecule, could facilitate ring formation. The specific substitution pattern of the heptane (B126788) backbone would influence the regioselectivity and stereoselectivity of the cyclization, potentially leading to the formation of substituted carbocycles or heterocycles that would be difficult to access through other means. The principles of intramolecular carbolithiation, for instance, have been used to construct complex bicyclic systems from appropriately substituted precursors. nih.gov

Integration into Functional Materials and Polymer Chemistry Applications

The field of polymer chemistry offers significant potential for the application of functionalized branched alkanes like this compound. In particular, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), often utilize alkyl halides as initiators. cmu.eduwikipedia.org The alkyl halide initiator determines one of the end-groups of the resulting polymer chain, and by using a functional initiator, polymers with specific end-group functionalities can be synthesized. cmu.edu this compound could theoretically serve as an initiator in ATRP, leading to the formation of polymers with a branched 2,2-dimethylheptyl end-group. This could be used to tailor the properties of the resulting polymer, for example, by influencing its solubility or its interactions with other materials.

Moreover, the synthesis of functional polyolefins is a major area of research, aiming to combine the robust properties of polyolefins with the functionalities offered by polar groups. rsc.orgmdpi.com One approach to this is the incorporation of functional monomers or the use of functional initiators. The branched structure of this compound could be integrated into polymer architectures to create materials with specific physical properties, such as controlled branching, which can affect the crystallinity and mechanical behavior of the polymer. rsc.orgmdpi.com While the direct polymerization of this molecule as a monomer is unlikely, its use as an initiating or chain-transfer agent in various polymerization processes remains a plausible application.

Compound Data

| Compound Name |

| This compound |

| Evans' oxazolidinones |

| Polyolefins |

| Grignard reagents |

| Organolithium reagents |

| Lipid nanoparticles |

| Polystyrene |

| Poly(methyl methacrylate) |

| Molecular Properties of this compound | |

| Molecular Formula | C10H21Br |

| Molecular Weight | 221.18 g/mol |

| Structure | Branched alkyl halide |

| Key Functional Group | Bromomethyl (-CH2Br) |

Computational and Theoretical Chemistry Investigations of 5 Bromomethyl 2,2 Dimethylheptane

Conformational Analysis and Energetic Landscapes

A thorough understanding of the conformational preferences of 5-(bromomethyl)-2,2-dimethylheptane is the cornerstone of predicting its reactivity and physical properties. The presence of multiple rotatable single bonds necessitates a detailed exploration of its potential energy surface to identify low-energy conformers.

Methodology: The initial step involves a systematic or stochastic conformational search. A common approach is to use molecular mechanics force fields, such as MMFF94 or AMBER, to rapidly generate a large number of possible conformations. These initial structures are then typically optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d). To further refine the relative energies of the most stable conformers, higher-level calculations, for instance, using the ωB97X-D functional with a larger basis set (e.g., 6-311+G(d,p)) and incorporating solvent effects via a polarizable continuum model (PCM), would be performed.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C4-C5-C(CH2Br)-Br) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| A | ~60° (gauche) | 0.5 | 25.9 |

| B | ~180° (anti) | 0.0 | 54.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Pathway Elucidation and Transition State Characterization

Given its structure as a primary alkyl bromide, this compound is a prime candidate for nucleophilic substitution (SN2) and elimination (E2) reactions. Computational chemistry is instrumental in elucidating the detailed mechanisms of these reactions.

Methodology: To study a reaction, such as a substitution with a hydroxide (B78521) ion (OH-), the reaction coordinates would be scanned to locate the transition state (TS). This involves systematically changing the distance between the incoming nucleophile and the carbon atom bearing the bromine, while optimizing the remaining geometry of the system. Once an approximate transition state is located, a full transition state optimization would be performed. Frequency calculations are then crucial to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to connect the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

Expected Research Findings: For an SN2 reaction, the calculations would likely show a concerted mechanism where the nucleophile attacks the carbon atom, and the bromide ion leaves simultaneously, proceeding through a pentacoordinate transition state. For an E2 reaction, a concerted mechanism involving the abstraction of a proton from the C5 position by a base and the simultaneous departure of the bromide ion would be expected. The activation energies for these competing pathways could be calculated to predict which reaction is more favorable under specific conditions.

Illustrative Data Table: Calculated Activation Energies for Competing Pathways

| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| SN2 | This compound + OH- | 20.5 | 20.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Stereoselectivity in Relevant Synthetic Transformations

The carbon at the 5-position of this compound is a chiral center. Therefore, reactions involving this center can potentially proceed with stereoselectivity. Computational methods can provide insight into the factors governing the stereochemical outcome of such reactions.

Methodology: To predict stereoselectivity, one would construct and optimize the transition state structures leading to the different possible stereoisomeric products. For instance, in an SN2 reaction with a chiral nucleophile, the transition states for the formation of the (R,R) and (R,S) or (S,R) and (S,S) diastereomers would be located and their energies calculated. The predicted stereoselectivity would be based on the difference in the activation energies of the diastereomeric transition states (ΔΔG‡).

Expected Research Findings: The steric bulk of the tert-butyl group and the ethyl group attached to the chiral center would play a crucial role in directing the approach of a nucleophile or the orientation of the molecule in an enzyme's active site. The computational analysis would quantify these steric effects and any electronic contributions to provide a prediction of the diastereomeric or enantiomeric excess.

Illustrative Data Table: Predicted Stereoselectivity in a Hypothetical SN2 Reaction

| Diastereomeric Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| TS leading to Product A | 0.0 | 95 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Structure Analysis and Reactivity Descriptor Calculations

Analysis of the electronic structure provides fundamental insights into the reactivity of this compound. Reactivity descriptors derived from conceptual DFT can quantify its electrophilic and nucleophilic nature.

Methodology: The electronic structure would be investigated by analyzing the frontier molecular orbitals (HOMO and LUMO). The distribution and energy of the LUMO would indicate the most likely site for nucleophilic attack. Natural Bond Orbital (NBO) analysis would be used to determine the charge distribution and the nature of the C-Br bond. Reactivity descriptors such as the condensed Fukui functions would be calculated to identify the most reactive sites for nucleophilic and electrophilic attack with greater precision.

Expected Research Findings: The LUMO would likely be localized primarily along the C-Br bond, specifically on the carbon atom, confirming it as the primary electrophilic site. NBO analysis would reveal a significant positive partial charge on the carbon attached to the bromine and a negative partial charge on the bromine atom, indicating a polar covalent bond. The condensed Fukui functions would quantify the susceptibility of the carbon atom to nucleophilic attack.

Illustrative Data Table: Calculated Electronic Properties and Reactivity Descriptors

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -10.5 eV | Related to ionization potential |

| LUMO Energy | -0.8 eV | Related to electron affinity; low energy indicates electrophilicity |

| C-Br Bond Polarity (NBO Charge on C) | +0.25 e | Indicates a significant electrophilic character of the carbon |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation of Reactions Involving 5 Bromomethyl 2,2 Dimethylheptane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Intermediate Detection

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry and the detection of transient reaction intermediates. For reactions involving 5-(bromomethyl)-2,2-dimethylheptane, both ¹H and ¹³C NMR provide critical data.

Stereochemical Assignment: The chiral center at C5 in this compound and its derivatives leads to diastereotopic protons in the vicinity, which can be distinguished by high-field NMR. For instance, the two protons of the bromomethyl group (-CH₂Br) are diastereotopic and are expected to exhibit distinct chemical shifts and coupling constants, appearing as a complex multiplet or two separate doublets of doublets. The precise chemical shifts and coupling patterns are sensitive to the conformation and the nature of substituents, allowing for detailed stereochemical analysis.

In reactions that generate new stereocenters, NMR is used to determine the relative configuration of the products. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, providing definitive evidence for the stereochemical arrangement of atoms in the synthesized molecules.

Reaction Intermediate Detection: In certain reactions, such as those involving organometallic reagents, NMR spectroscopy can be employed to detect and characterize reaction intermediates. By conducting the reaction at low temperatures within the NMR spectrometer, short-lived species may be observed, providing direct insight into the reaction mechanism. For example, the formation of a Grignard reagent from this compound could be monitored by the disappearance of the starting material's signals and the appearance of new signals corresponding to the organomagnesium species.

Predicted NMR Data for this compound:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C1-H₃ | ~ 0.88 | s | 9H |

| C3-H₂ | ~ 1.25-1.40 | m | 2H |

| C4-H₂ | ~ 1.45-1.60 | m | 2H |

| C5-H | ~ 1.70-1.85 | m | 1H |

| C6-H₂ | ~ 1.20-1.35 | m | 2H |

| C7-H₃ | ~ 0.90 | t | 3H |

| -CH₂Br | ~ 3.40-3.55 | m | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~ 29.0 |

| C2 | ~ 31.8 |

| C3 | ~ 41.5 |

| C4 | ~ 28.9 |

| C5 | ~ 45.0 |

| C6 | ~ 23.0 |

| C7 | ~ 14.1 |

| -CH₂Br | ~ 38.5 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Product Identification

High-resolution mass spectrometry (HRMS) is a powerful technique for monitoring reaction progress and identifying complex product mixtures due to its high sensitivity and accuracy in mass determination.

Reaction Monitoring: By coupling a mass spectrometer to the reaction vessel, for instance, through an electrospray ionization (ESI) source, real-time monitoring of the reaction can be achieved. This allows for the tracking of the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates. For reactions of this compound, such as nucleophilic substitutions or eliminations, HRMS can provide kinetic data and help to optimize reaction conditions.

Complex Product Identification: In cases where multiple products or byproducts are formed, HRMS is invaluable for their identification. The accurate mass measurement allows for the determination of the elemental composition of each species. Furthermore, tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide structural information based on the fragmentation pattern. For bromoalkanes, a characteristic fragmentation pattern involves the loss of the bromine atom and cleavage of the carbon-carbon bonds. docbrown.infodocbrown.infosavemyexams.comlibretexts.org The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio results in a characteristic M+2 peak for any fragment containing a bromine atom, which aids in identification. docbrown.infodocbrown.infosavemyexams.com

Table 3: Plausible Mass Spectrometry Fragmentation of this compound (EI-MS)

| m/z | Proposed Fragment Ion | Notes |

| 220/222 | [C₁₀H₂₁Br]⁺ | Molecular ion peak (M⁺), showing the isotopic pattern for one bromine atom. |

| 141 | [C₁₀H₂₁]⁺ | Loss of Br radical. |

| 85 | [C₆H₁₃]⁺ | Cleavage at C4-C5. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak for neopentyl-containing compounds. |

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, reactions involving this compound often require the determination of the enantiomeric excess (ee) of both the starting material and the products. Chiral chromatography is the primary technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, chiral GC is a powerful method for separating enantiomers. labmanager.comgcms.cz This is achieved by using a capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative. The two enantiomers of a chiral analyte interact differently with the CSP, leading to different retention times and thus their separation. nih.gov The separated enantiomers are then detected by a mass spectrometer, which provides both quantification and structural confirmation.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile compounds, chiral HPLC is the method of choice. chiralpedia.comcsfarmacie.czjiangnan.edu.cnresearchgate.netresearchgate.net Similar to chiral GC, this technique utilizes a column packed with a CSP. A wide variety of CSPs are commercially available, allowing for the separation of a broad range of chiral compounds. The separated enantiomers are typically detected by a UV detector or a mass spectrometer. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 4: Hypothetical Chiral GC-MS Data for a Reaction Product of this compound

| Enantiomer | Retention Time (min) | Area (%) | Enantiomeric Excess (ee) |

| (R)-enantiomer | 15.2 | 95 | 90% |

| (S)-enantiomer | 15.8 | 5 |

X-ray Crystallography for Definitive Structural Confirmation of Synthesized Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. modgraph.co.uk However, this technique requires a well-ordered single crystal of the compound of interest. Since this compound is a liquid at room temperature, it must first be converted into a solid, crystalline derivative.

Synthesis of Crystalline Derivatives: A common strategy is to react the bromo-compound with a suitable reagent to introduce a functional group that promotes crystallization. For example, reaction with a chiral carboxylic acid could yield a diastereomeric ester, or reaction with a planar aromatic moiety could lead to a derivative with favorable packing interactions in the solid state.

Structural Confirmation: Once a suitable crystal is obtained, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters in the molecule. This is particularly valuable for confirming the stereochemical outcome of a reaction and for understanding the non-covalent interactions that govern the molecule's conformation. Studies on long-chain alkanes and their derivatives have shown that the molecular packing is highly dependent on the nature and position of functional groups. nih.govresearchgate.netnih.govshu.ac.uk

Table 5: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 25.1 Å |

| Absolute Configuration | Confirmed as (R) |

| Key Dihedral Angle | C4-C5-CH₂-Br = 175° |

Future Research Directions and Emerging Paradigms in the Chemistry of 5 Bromomethyl 2,2 Dimethylheptane

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformation

The synthesis and subsequent reactions of alkyl halides like 5-(Bromomethyl)-2,2-dimethylheptane are increasingly being scrutinized through the lens of green chemistry. ijrpr.com The goal is to develop processes that are not only efficient but also environmentally benign. ijrpr.comrsc.org

Key Research Thrusts:

Renewable Feedstocks: A primary objective of green chemistry is the utilization of renewable raw materials instead of depleting resources. nih.gov Future research could explore the synthesis of the 2,2-dimethylheptane (B94757) backbone from bio-based feedstocks, offering a sustainable alternative to petroleum-derived starting materials. nih.govpatsnap.com

Greener Solvents and Reaction Conditions: Traditional organic solvents often pose environmental and health risks. patsnap.com A significant push is being made toward the use of water as a reaction medium, facilitated by techniques like micellar catalysis. rsc.org The development of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical CO2 for the synthesis and transformation of this compound would represent a major advancement. patsnap.com

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product. ijrpr.com Catalytic processes are central to achieving high atom economy by minimizing waste. ijrpr.com

Illustrative Data on Green Chemistry Principles:

| Green Chemistry Principle | Application to this compound Chemistry | Potential Impact |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors. nih.govpatsnap.com | Reduced carbon footprint and reliance on fossil fuels. patsnap.com |

| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids. rsc.orgpatsnap.com | Minimized volatile organic compound (VOC) emissions and hazardous waste. patsnap.com |

| Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric ones. ijrpr.comacs.org | Increased reaction efficiency and reduced waste generation. ijrpr.com |

Implementation of Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of chemical compounds. nih.govacs.org This technology is particularly well-suited for the production of alkyl halides.

Advantages of Flow Chemistry:

Enhanced Safety: Flow reactors can handle hazardous reagents and unstable intermediates more safely by generating and consuming them in situ. nih.govthieme.de This is particularly relevant for reactions involving toxic or explosive materials. thieme.de

Improved Control and Efficiency: The small dimensions of microreactors allow for superior heat and mass transfer, leading to better control over reaction parameters and often higher yields and selectivity. acs.orgrsc.org

Scalability: Scaling up production in a flow system is often more straightforward than in batch processing, which can be crucial for industrial applications. nih.gov

Researchers have successfully synthesized alkyl chlorides from alcohols using continuous flow processing at high temperatures and pressures, a method that could be adapted for the bromination of the corresponding alcohol to produce this compound. acs.orgresearchgate.net

Exploration of Photoredox and Electrocatalytic Transformations

Photoredox and electrocatalysis are rapidly emerging fields in organic synthesis that utilize light or electricity, respectively, to drive chemical reactions. These methods offer mild and often highly selective ways to form and functionalize chemical bonds.

Photoredox Catalysis:

Visible-light photoredox catalysis can generate carbon-centered radicals from alkyl halides under gentle conditions. nih.govmanchester.ac.uk This approach has been used for a variety of transformations, including the coupling of alkyl halides with other molecules. researchgate.net For this compound, this could enable:

C-C Bond Formation: Coupling with alkenes or other carbon nucleophiles. nih.gov

Dehalogenation: The selective removal of the bromine atom. nih.gov

Intramolecular Cyclizations: Formation of new ring systems if an appropriate functional group is present elsewhere in the molecule. researchgate.net

Electrocatalysis:

Electrochemical methods provide another sustainable and controlled way to perform redox reactions. Flow electrochemistry, in particular, combines the benefits of electro-synthesis with continuous processing, offering advantages in terms of efficiency and scalability. rsc.org This could be applied to the reduction of this compound to form a radical or an anion for subsequent reactions.

Design and Application of Novel Catalytic Systems for Highly Selective Functionalization

The development of new catalysts is paramount for achieving highly selective transformations of alkyl halides. acs.org For a sterically hindered substrate like this compound, catalysts that can control regioselectivity and stereoselectivity are of particular interest.

Areas of Catalytic Innovation:

Transition Metal Catalysis: Nickel-based catalysts have shown great promise in the cross-coupling of alkyl halides, including challenging secondary and tertiary systems. nih.govprinceton.edu Ruthenium catalysts have been developed for meta-selective C-H functionalization, a reaction that is typically difficult to achieve. acs.orgsemanticscholar.org

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with the benefits of being cheaper and less toxic. nih.gov

Dual Catalysis: Combining two different catalytic cycles, such as photoredox and transition metal catalysis, can enable novel transformations that are not possible with either system alone. nih.gov This dual approach has been successfully used for the dehydrohalogenation of alkyl halides. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 5-(Bromomethyl)-2,2-dimethylheptane in laboratory settings?

- Methodological Answer : Due to the reactivity of the bromomethyl group and potential toxicity, adhere to the following:

- Skin/Eye Exposure : Immediately rinse with water for 15 minutes (as per brominated compound protocols) .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Storage : Store at <4°C in airtight containers, similar to structurally related brominated compounds (e.g., 3-(Bromomethyl)-5-chlorobenzo[b]thiophene) .

- Waste Disposal : Treat as halogenated waste, following institutional guidelines for brominated alkanes.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare H and C NMR signals to analogous compounds like 2-Bromo-2-methylpentane, focusing on methyl (δ 0.8–1.2 ppm) and bromomethyl (δ 3.2–3.8 ppm) groups .

- GC-MS : Use retention indices and fragmentation patterns (e.g., loss of Br via α-cleavage) .

- Elemental Analysis : Verify Br content (theoretical ~28.9% for CHBr).

Q. What synthetic routes are feasible for this compound?

- Methodological Answer : Adapt methods from structurally similar bromoalkanes:

- Radical Bromination : Use N-bromosuccinimide (NBS) under UV light, targeting the tertiary C-H bond in 2,2-dimethylheptane.

- Nucleophilic Substitution : React 5-(Hydroxymethyl)-2,2-dimethylheptane with PBr or HBr, optimizing stoichiometry (e.g., 1:1.2 molar ratio) to minimize di-brominated byproducts .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for this compound in substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the energy profiles of S1 vs. S2 mechanisms using software like Gaussian. Compare activation energies for bromide displacement (e.g., with OH or CN) .

- Solvent Effects : Simulate polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Multi-Technique Cross-Validation : If NMR suggests multiple conformers (e.g., rotamers), use variable-temperature NMR or X-ray crystallography (as in dimethyl 5-(3-bromo-2,2-bis(bromomethyl)propoxy)isophthalate studies) .

- Isotopic Labeling : Introduce C or H labels to track ambiguous signals .

Q. How can researchers optimize the yield of this compound in scalable syntheses?

- Methodological Answer :

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate formation (e.g., hydroxymethyl precursor conversion).

- Catalyst Screening : Test Lewis acids (e.g., ZnBr) to accelerate bromination, as seen in related systems .

- Byproduct Mitigation : Employ column chromatography or distillation to separate di-brominated isomers (common in branched alkanes) .

Q. What role does steric hindrance play in the reactivity of this compound?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 1-bromohexane) in elimination or substitution reactions.

- Molecular Dynamics Simulations : Visualize spatial constraints from the 2,2-dimethyl groups using tools like Avogadro or PyMOL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.